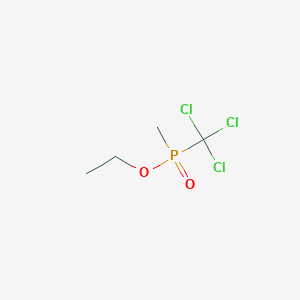
Phosphinic acid, methyl(trichloromethyl)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphinic acid, methyl(trichloromethyl)-, ethyl ester is an organophosphorus compound with significant applications in various fields. This compound is characterized by the presence of a phosphinic acid group, a methyl group, a trichloromethyl group, and an ethyl ester group. It is known for its unique chemical properties and reactivity, making it valuable in both research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, methyl(trichloromethyl)-, ethyl ester typically involves the reaction of methylphosphinic acid with trichloromethyl compounds under controlled conditions. One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphinic acid ester . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Phosphinic acid, methyl(trichloromethyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphinic acid esters.
科学的研究の応用
Phosphinic acid, methyl(trichloromethyl)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of flame retardants and plasticizers
作用機序
The mechanism of action of phosphinic acid, methyl(trichloromethyl)-, ethyl ester involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various pathways, making it a versatile tool in biochemical research .
類似化合物との比較
Similar Compounds
Methylphosphinic acid: A simpler analog with similar reactivity.
Dimethylphosphinic acid: Contains two methyl groups instead of a trichloromethyl group.
Methylphosphonic acid: Lacks the trichloromethyl group and has different reactivity.
Uniqueness
Phosphinic acid, methyl(trichloromethyl)-, ethyl ester is unique due to the presence of the trichloromethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific reactivity is required, such as in the synthesis of complex organic molecules and in industrial processes.
特性
CAS番号 |
20543-88-8 |
|---|---|
分子式 |
C4H8Cl3O2P |
分子量 |
225.43 g/mol |
IUPAC名 |
1-[methyl(trichloromethyl)phosphoryl]oxyethane |
InChI |
InChI=1S/C4H8Cl3O2P/c1-3-9-10(2,8)4(5,6)7/h3H2,1-2H3 |
InChIキー |
SEBVMPIEIALLTK-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




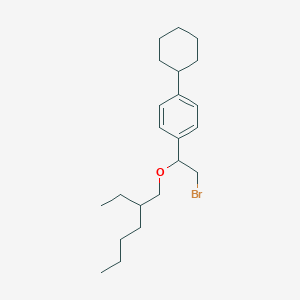
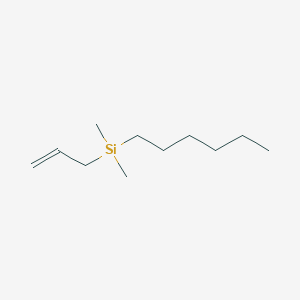
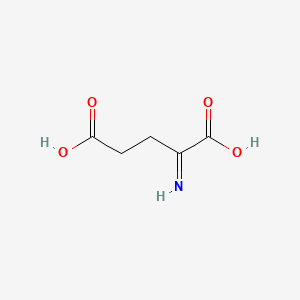
![1-Bicyclo[2.2.1]hept-2-yl-3-methylurea](/img/structure/B14710709.png)
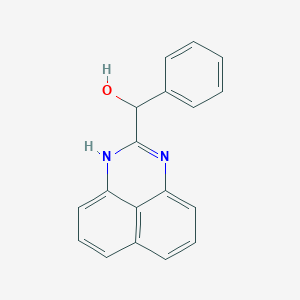
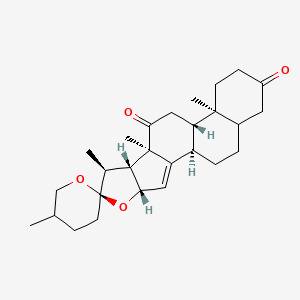

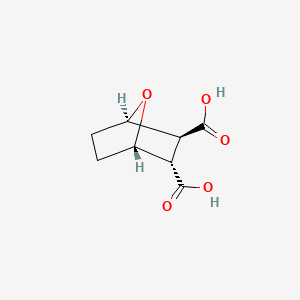
![2-Ethyl-2,3-dihydroimidazo[2,1-a]phthalazine](/img/structure/B14710739.png)
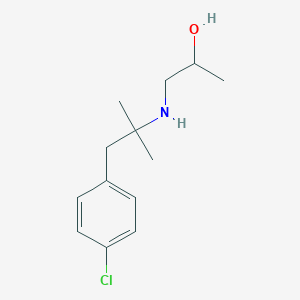

![3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B14710758.png)
